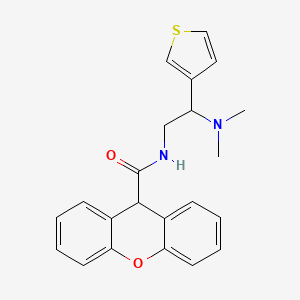

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-9H-xanthene-9-carboxamide

Description

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O2S/c1-24(2)18(15-11-12-27-14-15)13-23-22(25)21-16-7-3-5-9-19(16)26-20-10-6-4-8-17(20)21/h3-12,14,18,21H,13H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSVNMMZUGMAAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-9H-xanthene-9-carboxamide is a synthetic compound belonging to the xanthene family, characterized by its unique structural components, including a xanthene core and a thiophene moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and photochemical properties.

Chemical Structure

The compound's structure can be represented as follows:

This composition indicates the presence of multiple functional groups that may contribute to its biological activity.

Anticancer Properties

Research has indicated that xanthene derivatives can exhibit anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation. For instance, compounds with similar structures have been shown to inhibit topoisomerases, which play a vital role in DNA replication and transcription.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Studies suggest that xanthene derivatives can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways related to inflammation and cancer proliferation.

- Receptor Modulation : It could bind to specific receptors, altering their activity and leading to downstream effects on cellular signaling pathways.

Study 1: Anticancer Activity

In a study evaluating the anticancer potential of xanthene derivatives, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations above 10 µM.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

| A549 | 10.0 |

Study 2: Anti-inflammatory Effects

Another research project focused on the anti-inflammatory effects of this compound demonstrated its ability to reduce the secretion of TNF-alpha in lipopolysaccharide-stimulated macrophages by approximately 40% at a concentration of 20 µM.

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with other compounds in the xanthene family.

| Compound Name | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | Moderate | Significant |

| Fluorescein | Low | Moderate |

| Eosin Y | Moderate | Low |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in the combination of the xanthene core, carboxamide linkage, and substituted ethylamine side chain. Below is a comparative analysis with key analogs:

Key Comparative Insights

Core Structure Influence: Xanthene vs. Phenazine/Quinoline: The xanthene core (oxygen-containing tricyclic system) provides rigidity and planar π-surface, favoring intercalation or receptor binding. Phenazine derivatives () exhibit stronger DNA interaction due to electron-deficient cores, while quinoline analogs () may prioritize enzyme inhibition . Thiophene vs.

Side Chain Modifications: Dimethylaminoethyl vs. Methoxyethyl: The dimethylamino group increases basicity and solubility in acidic environments (e.g., lysosomes), which may enhance cellular uptake. Methoxyethyl derivatives lack this property, reducing bioavailability . Quaternary Ammonium (Methantheline): The permanent positive charge in Methantheline bromide limits blood-brain barrier penetration, whereas the tertiary amine in the target compound may allow CNS activity .

Biological Activity Trends: Antitumor Potential: Phenazine carboxamides () show strong antitumor activity correlated with electron-withdrawing substituents. The target compound’s thiophene (electron-rich) may shift the mechanism toward kinase inhibition or proteolysis . Neurological Applications: Xanthene derivatives like Methantheline bromide target peripheral muscarinic receptors, but the target compound’s tertiary amine and lipophilicity could enable central nervous system effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.